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Ser-gly

Cat. No.: B1353324
CAS No.: 687-63-8
M. Wt: 162.14 g/mol
InChI Key: WOUIMBGNEUWXQG-UHFFFAOYSA-N
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Description

Classification of Dipeptides and Their Role in Biological Systems

Dipeptides are the simplest form of peptides, consisting of two amino acids joined by a single peptide bond. taylorandfrancis.comslideshare.net This bond is formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of another. bachem.com With the 20 proteinogenic amino acids, a vast number of dipeptide combinations are possible, each with unique properties and biological activities. bachem.com

Dipeptides are not merely intermediates in protein digestion; they exhibit a range of physiological functions. These include acting as neurotransmitters, modulating enzyme activity, and contributing to intracellular pH buffering. taylorandfrancis.combachem.com The cellular uptake of dipeptides is facilitated by specific transporter proteins, such as PepT1 in the intestine and PepT2 in the kidneys, highlighting their importance in nutrition and metabolism. bachem.com Some dipeptides, like carnosine, are known for their antioxidant properties. taylorandfrancis.combachem.com

The structural simplicity of dipeptides belies their functional diversity. They can be linear or form cyclic structures known as diketopiperazines, which possess their own distinct biological activities. nih.gov This versatility makes dipeptides an active area of research in fields ranging from food science to pharmaceuticals. researchgate.net

Overview of Serine and Glycine (B1666218) Interdependencies and Significance

Serine and glycine are biochemically interlinked amino acids with profound significance for cellular function. nih.gov Serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) and, in turn, can be converted to glycine. mdpi.comnih.gov This conversion is a critical step, as it donates a one-carbon unit to the folate cycle, a metabolic network essential for the synthesis of nucleotides, lipids, and other vital molecules. nih.govnih.gov

The serine-glycine one-carbon (SGOC) metabolic network is a central hub that integrates nutrient status and dictates the biosynthetic capacity of a cell. oup.com This pathway is not only crucial for the production of building blocks for proteins and DNA but also plays a significant role in maintaining cellular redox balance through the synthesis of glutathione (B108866), an important antioxidant. mdpi.comnih.gov The interconversion of serine and glycine is therefore tightly regulated to meet the metabolic demands of the cell. rupress.org

Disruptions in serine and glycine metabolism have been implicated in various disease states, underscoring their importance in maintaining cellular homeostasis. mdpi.comannualreviews.org Research has shown that the availability of both serine and glycine is essential for the proliferation of certain cell types.

Historical Perspectives on Serine-Glycine Related Research Trajectories

The scientific journey to understand the roles of serine and glycine has been a long and incremental one. Early research focused on their fundamental roles as protein constituents. However, the discovery of their biosynthetic linkage and their central role in one-carbon metabolism opened up new avenues of investigation. researchgate.net

A significant focus of modern research has been the involvement of the serine-glycine metabolic pathway in cancer. nih.govresearchgate.net Studies have revealed that many cancer cells exhibit an increased demand for serine and glycine to support their rapid proliferation and to counteract oxidative stress. rupress.orgnih.gov This has led to the exploration of targeting enzymes within this pathway as a potential therapeutic strategy. nih.gov

More recently, the influence of the SGOC network has been recognized in a broader biological context, including plant development and the progression of various other diseases. oup.commdpi.com The timeline of research highlights a continuous expansion of our understanding, from basic biochemistry to complex cellular regulation and its implications for health and disease. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

Table 1: Properties of Ser-Gly

Property Value Source
IUPAC Name 2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetic acid nih.gov
Molecular Formula C5H10N2O4 nih.govcymitquimica.com
Molecular Weight 162.14 g/mol nih.gov
CAS Number 687-63-8 nih.govcymitquimica.com
Appearance Crystalline solid cymitquimica.com

Table 2: Key Compounds in Serine-Glycine Metabolism

Compound Name Role
L-Serine A non-essential amino acid, precursor to glycine and a donor of one-carbon units. mdpi.com
Glycine The simplest amino acid, involved in the synthesis of proteins, purines, and glutathione. mdpi.com
3-Phosphoglycerate An intermediate in glycolysis and the starting point for de novo serine biosynthesis. nih.gov
Tetrahydrofolate (THF) A coenzyme that carries one-carbon units in the folate cycle. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O4 B1353324 Ser-gly CAS No. 687-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-3-hydroxypropanoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4/c6-3(2-8)5(11)7-1-4(9)10/h3,8H,1-2,6H2,(H,7,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUIMBGNEUWXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687-63-8
Record name L-Serylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biosynthetic and Interconversion Pathways of Serine and Glycine

Mammalian Serine and Glycine (B1666218) Biosynthesis

In mammalian cells, the de novo synthesis of serine and its subsequent conversion to glycine are critical for processes such as nucleotide biosynthesis, methylation reactions, and the production of phospholipids (B1166683) and sphingolipids. tandfonline.comspandidos-publications.comnih.gov

The Phosphorylated Pathway of Serine Biosynthesis (PPSB)

The primary route for de novo L-serine synthesis in mammals is the phosphorylated pathway (PPSB), a cytosolic process that utilizes the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PGA). nih.govnih.gov This pathway consists of three enzymatic reactions:

Oxidation of 3-PGA: The initial and rate-limiting step is the oxidation of 3-PGA to 3-phosphohydroxypyruvate (3-PHP), catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH). spandidos-publications.comnih.govdrugbank.com

Transamination: 3-phosphoserine aminotransferase (PSAT) then catalyzes the transfer of an amino group from glutamate (B1630785) to 3-PHP, yielding 3-phosphoserine (3-PS). spandidos-publications.comnih.govmdpi.com

Hydrolysis: The final and irreversible step is the dephosphorylation of 3-PS to L-serine by phosphoserine phosphatase (PSPH). spandidos-publications.comnih.gov

This pathway is crucial for providing serine for various metabolic demands, and its dysregulation has been linked to several diseases. nih.gov

Serine-Glycine Interconversion by Serine Hydroxymethyltransferase (SHMT) Isoforms

The interconversion between serine and glycine is a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which exists in two main isoforms in mammals: the cytosolic SHMT1 and the mitochondrial SHMT2. life-science-alliance.org This reaction is a cornerstone of one-carbon metabolism, as it generates a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH2-THF). spandidos-publications.comnih.gov

SHMT1 (Cytosolic): This isoform is primarily involved in the folate cycle in the cytoplasm.

SHMT2 (Mitochondrial): SHMT2 is the predominant isoform in mitochondria and is crucial for mitochondrial glycine synthesis. ahajournals.org It plays a vital role in processes such as mitochondrial protein translation and maintaining cellular respiration. life-science-alliance.orgahajournals.org

The reversible nature of the SHMT-catalyzed reaction allows the cell to dynamically balance the pools of serine and glycine according to metabolic needs. nih.gov

Plant Serine and Glycine Biosynthesis and Metabolic Networks

Plants possess a more complex network for serine and glycine biosynthesis, with three distinct pathways operating in different subcellular compartments. tandfonline.comoup.com This complexity reflects the unique metabolic requirements of photosynthetic and non-photosynthetic tissues.

The Photorespiration-Associated Glycolate (B3277807) Pathway of Serine Biosynthesis (GPSB)

In photosynthetic tissues of C3 plants, the major pathway for serine synthesis is the glycolate pathway, which is intrinsically linked to photorespiration. tandfonline.combyjus.comnih.gov This pathway, also known as the C2 cycle, salvages 2-phosphoglycolate (B1263510), a toxic byproduct of the oxygenase activity of RuBisCO. byjus.combyjus.comoup.com The key steps occur across the chloroplast, peroxisome, and mitochondria:

Glycolate Formation: In the chloroplast, 2-phosphoglycolate is dephosphorylated to glycolate. byjus.com

Glyoxylate and Glycine Synthesis: Glycolate is transported to the peroxisome, where it is oxidized to glyoxylate. Glyoxylate is then aminated to form glycine. byjus.combyjus.com

Serine Synthesis in Mitochondria: Two molecules of glycine are transported into the mitochondria. The glycine decarboxylase complex (GDC) and serine hydroxymethyltransferase (SHMT1) work in concert to convert the two glycine molecules into one molecule of serine, releasing CO2 and NH3 in the process. researchgate.netnih.gov

This pathway is highly active in the light and is a major source of serine in photosynthetic cells. frontiersin.org

Non-Photorespiratory Pathways: Phosphorylated and Glycerate Pathways

In addition to the photorespiratory pathway, plants utilize two non-photorespiratory pathways for serine biosynthesis, which are particularly important in non-photosynthetic tissues, in the dark, and in C4 plants with low photorespiration rates. frontiersin.orgnih.gov Both of these pathways originate from the glycolytic intermediate 3-phosphoglycerate (3-PGA). oup.comfrontiersin.org

The Phosphorylated Pathway (PPSB): Analogous to the mammalian pathway, the plant PPSB occurs in the plastids. tandfonline.comfrontiersin.orgnih.gov It involves the same three enzymatic steps: the oxidation of 3-PGA by 3-phosphoglycerate dehydrogenase (PGDH), the transamination to 3-phosphoserine by phosphoserine aminotransferase (PSAT), and the final dephosphorylation to serine by phosphoserine phosphatase (PSP). tandfonline.comresearchgate.netfrontiersin.org This pathway is essential for development, particularly in tissues with high rates of cell division. tandfonline.comoup.com

The Glycerate Pathway: This pathway is primarily cytosolic and can be seen as a partial reversal of the photorespiratory cycle. frontiersin.orgresearchgate.net It begins with the dephosphorylation of 3-PGA to glycerate by 3-PGA phosphatase. researchgate.netfrontiersin.org Glycerate is then oxidized to hydroxypyruvate, which is subsequently transaminated to serine. researchgate.netresearchgate.net The enzymes involved, such as glycerate dehydrogenase, may be distinct from their photorespiratory counterparts. frontiersin.org

Interplay and Regulation of Serine Biosynthetic Pathways in Plant Development

The coexistence of three serine biosynthetic pathways highlights a complex regulatory network that allows plants to adapt to varying developmental and environmental conditions. tandfonline.comnih.gov Research indicates a crucial interplay between the photorespiratory (GPSB) and the phosphorylated (PPSB) pathways. nih.govoup.com

Studies on Arabidopsis thaliana have shown that while the GPSB produces large amounts of serine in photosynthetic tissues, the PPSB is indispensable for plant growth, particularly for processes like primary root growth, and embryo and pollen development. tandfonline.comoup.comsciprofiles.com Deficiencies in the PPSB cannot be fully compensated by the GPSB, indicating that these pathways may supply distinct pools of serine for different metabolic functions. sciprofiles.com For instance, PPSB-derived serine is critical for the synthesis of proteins and nucleotides. sciprofiles.com

Furthermore, there is evidence of metabolic crosstalk between these pathways. For example, manipulating the flux of glycine out of the photorespiratory cycle can impact nitrogen and sulfur metabolism and rescue growth defects in PPSB-deficient mutants. nih.govoup.com This suggests a sophisticated regulatory system that balances the contributions of each pathway to maintain metabolic homeostasis and support plant development. oup.comsciprofiles.com

Crosstalk of Serine-Glycine Metabolism with Nitrogen and Sulfur Assimilation

The metabolic pathways of serine and glycine are intricately linked with the assimilation of both nitrogen and sulfur, forming a critical nexus for cellular biosynthesis and homeostasis. This crosstalk is particularly evident in plants and microorganisms, where the demand for these amino acids is high for the synthesis of proteins, nucleotides, and other essential biomolecules.

In plants, the synthesis of cysteine, the primary entry point for reduced sulfur into organic compounds, is directly dependent on serine. The enzyme serine acetyltransferase (SAT) catalyzes the acetylation of serine to form O-acetylserine (OAS), which then reacts with sulfide (B99878) to produce cysteine in a reaction catalyzed by O-acetylserine (thiol) lyase (OASTL). oup.com This positions serine as the direct carbon and nitrogen backbone for cysteine biosynthesis. oup.com Consequently, the regulation of serine availability has a profound impact on sulfur assimilation. Studies in Arabidopsis thaliana have shown that disruptions in serine biosynthetic pathways can lead to significant alterations in sulfur metabolism. nih.govresearchgate.net For instance, a reduced flux through the phosphorylated pathway of serine biosynthesis (PPSB) can lead to a transcriptional response indicative of nitrogen and sulfur deficiency. nih.gov Conversely, redirecting glycine flux away from the photorespiratory cycle can enhance the nitrogen and sulfur content in plants. nih.gov The availability of glycine, which is interconvertible with serine, is also crucial for the synthesis of glutathione (B108866) (γ-glutamylcysteinylglycine), a key antioxidant and a major reservoir of reduced sulfur. oup.com The synthesis of glutathione is therefore dependent on the metabolic interplay between carbon, nitrogen, and sulfur assimilation pathways. oup.com

In microbial systems, a similar interdependence is observed. The synthesis of sulfur-containing amino acids, cysteine and methionine, relies on the serine backbone. In Escherichia coli, the assimilation of sulfate (B86663) is coupled to serine availability for cysteine synthesis. ulisboa.pt The regulation of these pathways is tightly controlled to balance the cellular pools of essential amino acids. For example, in Saccharomyces cerevisiae, the general amino acid control system can regulate the expression of genes involved in serine biosynthesis in response to amino acid starvation. nih.gov Furthermore, in the context of host-pathogen interactions, the metabolic state of the host can influence the pathogen's ability to assimilate sulfur and nitrogen. Mycobacterium tuberculosis, for instance, is predicted to utilize host-derived amino acids, including serine and glycine, for both energy production and biomass formation, highlighting the importance of this metabolic crosstalk during infection. frontiersin.orgnih.gov In rumen fermentation, serine supplementation has been shown to mediate the crosstalk between the 'serine-glycine-folate' metabolic pathway and the microbial community, thereby improving the utilization of urea (B33335) nitrogen. nih.gov

Microbial Serine and Glycine Metabolism

Glycine-Serine Auxotrophy in Specific Microbial Lineages

Auxotrophy, the inability of an organism to synthesize a particular organic compound required for its growth, is a common trait in microbial lineages, particularly for amino acids like glycine and serine. This dependency on an external supply of these crucial building blocks can shape microbial community structures and host-microbe interactions.

Glycine-serine auxotrophy has been identified across diverse microbial domains. In bacteria, examples of such auxotrophs are found in various environments. For instance, 'Candidatus Pelagibacter ubique', one of the most abundant marine bacteria, is a functional glycine/serine auxotroph. nih.gov This auxotrophy is linked to a unique glycine-activated riboswitch that regulates the expression of malate (B86768) synthase, connecting the availability of external glycine to central carbon metabolism. nih.gov In Escherichia coli, specific mutations in genes like serA, serB, or serC can lead to serine auxotrophy. cdc.gov Creating double or triple mutants by inactivating genes involved in both serine and glycine biosynthesis, such as shm1, shm2, and GLY1 in Saccharomyces cerevisiae, is necessary to render the yeast completely auxotrophic for glycine. nih.gov

In pathogenic bacteria, amino acid auxotrophy can be a key factor in their virulence and survival within a host. For example, some strains of Brucella abortus are auxotrophic for L-serine, and this trait is important for their intracellular proliferation. google.com Similarly, in the opportunistic fungus Aspergillus flavus, a cysteine/methionine auxotroph was found to have a restricted host range, suggesting a link between nutrient acquisition and pathogenesis. microbiologyresearch.org The table below provides examples of microbial lineages with experimentally confirmed or predicted glycine-serine auxotrophy.

Microbial LineageGene(s) ImplicatedPhenotypeReference
'Candidatus Pelagibacter ubique' (SAR11)Absence of key biosynthetic genesGlycine/Serine auxotroph nih.gov
Saccharomyces cerevisiaeser1, ser2, ser10Serine auxotroph on glucose media nih.gov
Saccharomyces cerevisiaeshm1, shm2, GLY1Glycine auxotroph nih.gov
Escherichia coliserA, serB, serCSerine auxotroph cdc.gov
Streptococcus pneumoniaeglyA (functional reversal)Glycine auxotroph
Parageobacillus thermoglucosidasiusΔserAPartial serine auxotroph

Contribution of Microbial Serine and Glycine Fluxes to Host Metabolism

The metabolic activities of the gut microbiota significantly influence host physiology, and the flux of amino acids like serine and glycine between microbes and their host is a critical aspect of this interaction. Gut microbes can both consume and produce these amino acids, thereby modulating their availability to the host and impacting various metabolic pathways.

Microbial consumption of serine and glycine from the intestinal lumen can have a substantial effect on the host's amino acid pool. Studies comparing germ-free and conventionally raised mice have shown that the gut microbiota consumes significant amounts of glycine and serine, leading to lower levels of these amino acids in the portal vein and liver of conventional mice. embopress.org This microbial consumption can impact host glutathione metabolism, as glycine is a precursor for glutathione synthesis. embopress.org In some contexts, this depletion of glycine by gut bacteria has been linked to behavioral changes in the host. embopress.org

Conversely, some gut microbes can synthesize and provide serine and glycine to the host. This is particularly important for hosts with a limited capacity for de novo synthesis of these amino acids. The metabolic exchange of these amino acids can be crucial for host health. For instance, in the context of infection, the availability of serine can modulate the host's immune response. In Nile tilapia infected with Edwardsiella tarda, exogenous serine was found to promote survival by being converted to glycine and subsequently incorporated into glutathione, which helps in downregulating reactive oxygen species. nih.gov

The interaction is complex and can be influenced by diet and the specific composition of the gut microbiota. For example, in ruminants, dietary urea nitrogen utilization is enhanced by the microbial community, and serine metabolism plays a role in this process. nih.gov The table below summarizes some key findings on the contribution of microbial serine and glycine fluxes to host metabolism.

Host OrganismMicrobial InfluenceMetabolic Impact on HostReference
MouseGut microbiota consumes glycine and serineLowered host glycine and serine levels, impacting glutathione metabolism embopress.org
Nile Tilapia (Oreochromis niloticus)Serine metabolism during Edwardsiella tarda infectionExogenous serine promotes survival by increasing glutathione synthesis via glycine nih.gov
RuminantsRumen microbiotaSerine supplementation improves urea nitrogen utilization nih.gov
HumanGut microbiota in morbid obesityImpaired glycine synthesis from serine via microbial action frontiersin.org
MouseMycobacterium tuberculosis infectionPathogen utilizes host serine and glycine for energy and biomass frontiersin.orgnih.gov

Quantitative Analysis of Serine-Glycine Metabolic Fluxes

Isotopic Tracing and Metabolic Flux Analysis of Serine-Glycine Interconversion

Isotopic tracing and metabolic flux analysis (MFA) are powerful techniques used to quantify the rates of metabolic reactions, providing a dynamic view of cellular metabolism. These methods have been instrumental in elucidating the complex interconversion of serine and glycine and their contribution to various metabolic pathways in different organisms.

By using stable isotope-labeled substrates, such as ¹³C-glucose or ¹³C-serine, researchers can track the flow of atoms through metabolic networks. The resulting labeling patterns in downstream metabolites, including serine and glycine, are measured by mass spectrometry or NMR spectroscopy. This data is then used in computational models to estimate the fluxes through different pathways. For example, in cancer cells, ¹³C-glucose tracing has revealed a significant diversion of glycolytic intermediates into the de novo synthesis of serine. nih.gov The interconversion between serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), can also be quantified. For instance, feeding cells with ¹³C₃,¹⁵N₁-labeled serine allows for the detection of labeled glycine, confirming the intracellular conversion and even its subsequent efflux from the cell. researchgate.net

MFA has been applied to study serine-glycine metabolism in various contexts, from microbial cultures to host-pathogen interactions. In E. coli, ¹³C-MFA has been used to analyze the redistribution of metabolic fluxes in engineered strains for enhanced production of compounds derived from serine. In the context of mycobacterial infections, ¹³C¹⁵N-MFA has been employed to quantify carbon and nitrogen fluxes, revealing the bidirectionality of the glycine hydroxymethyltransferase reaction. embopress.org This type of analysis can provide insights into the metabolic adaptations of pathogens within their hosts. For instance, modeling the metabolic interaction between Mycobacterium tuberculosis and its human host predicted that glycine and serine metabolism becomes less important upon the application of certain drugs. frontiersin.orgnih.gov

The table below presents a summary of findings from studies using isotopic tracing and MFA to analyze serine-glycine interconversion.

Organism/SystemIsotopic Tracer(s)Key FindingReference
Human Cancer Cells¹³C-GlucoseSignificant flux from glycolysis to de novo serine synthesis. nih.gov
Human Cancer Cells¹³C₃,¹⁵N₁-SerineDemonstrated intracellular conversion of serine to glycine and its efflux. researchgate.net
Mycobacterium bovis BCG¹³C, ¹⁵NGlycine hydroxymethyltransferase reaction is bidirectional. embopress.org
Human (Morbid Obesity)[¹³C₂]glycine, [²H₃]serineImpaired glycine synthesis from serine via the SHMT reaction. frontiersin.org
Human Lung Cancer Tissues¹³C-GlucoseDe novo synthesis of serine and glycine fuels purine (B94841) nucleotide biosynthesis. nih.gov

Compartmentalization of Serine-Glycine Pools and Fluxes

In eukaryotic cells, serine and glycine metabolism is compartmentalized, with distinct pools and fluxes occurring in the cytoplasm and mitochondria. This spatial separation allows for differential regulation and function of these metabolic pathways in response to cellular needs.

The interconversion of serine and glycine is catalyzed by isoforms of serine hydroxymethyltransferase (SHMT) located in both the cytoplasm (SHMT1) and mitochondria (SHMT2). While serine is the primary source of one-carbon units in the cytoplasm, glycine plays an equally important role in the mitochondria through the action of the glycine cleavage system (GCV). nih.gov This system, exclusive to the mitochondria in eukaryotes, breaks down glycine to produce CO₂, NH₃, and a one-carbon unit carried by tetrahydrofolate (THF). nih.gov

The transport of serine and glycine across the mitochondrial membrane is a key aspect of this compartmentalization, connecting the metabolic activities of the two compartments. annualreviews.org This transport allows for a largely unidirectional flow of one-carbon units from serine to formate (B1220265), which can then be exported to the cytoplasm. annualreviews.org The folate coenzymes themselves are generally restricted to their respective compartments, further emphasizing the importance of serine and glycine transport in mediating the crosstalk between cytosolic and mitochondrial one-carbon metabolism. oup.com

Recent research has highlighted the significance of this compartmentalization in various physiological and pathological states. In cancer cells, the mitochondrial one-carbon pathway enzymes are frequently overexpressed. nih.gov The transport of serine into the mitochondria, mediated by transporters like SFXN1, is crucial for mitochondrial function and the proliferation of some cancer cells. nih.gov Furthermore, riboregulation of SHMT1 has been suggested to play a role in the evolution of this compartmentalization, with RNA binding potentially influencing the separation of glycine and serine utilization between the cytoplasm and mitochondria.

The table below summarizes the key features of serine-glycine metabolism compartmentalization.

FeatureCytoplasmMitochondriaReference
Key Enzyme Serine Hydroxymethyltransferase 1 (SHMT1)Serine Hydroxymethyltransferase 2 (SHMT2), Glycine Cleavage System (GCV) nih.govannualreviews.org
Primary 1-C Donor SerineGlycine nih.gov
Metabolite Transport Influx of serine from extracellular space and mitochondriaInflux of serine and glycine from cytoplasm annualreviews.orgnih.gov
Folate Pool Separate from mitochondrial poolSeparate from cytoplasmic pool oup.com
Key Functions Nucleotide synthesis, methylation reactionsFormate production, redox balance, mitochondrial protein synthesis annualreviews.orgnih.gov

Structural and Functional Characterization of Serine Glycine Containing Peptides and Motifs

Serine-Glycine as Constituent Amino Acids in Protein Domains

Serine and glycine (B1666218) residues are frequently found as constituent amino acids in various protein domains, playing significant roles in protein structure, flexibility, and function. Their unique properties contribute to the diverse roles observed in biological systems and engineered proteins.

Occurrence and Significance of Glycine-Serine Rich Linkers in Protein Engineering

Flexible peptide linkers composed of glycine and serine residues are commonly utilized in protein engineering to introduce flexible and hydrophilic spacers between protein domains. researchgate.netresearchgate.net These "GS" linkers are among the most widely used flexible linkers in the biopharmaceutical industry. biosyn.compolyplus-sartorius.com They are essential components in the construction of engineered multidomain proteins, allowing for the combination of functionalities from two or more proteins or peptides into a single molecule. researchgate.netgenovis.com

GS linkers are particularly useful for connecting functional domains of fusion proteins, ensuring appropriate separation, maintaining necessary inter-domain interactions, and allowing for proper folding of the fusion proteins. igem.org The incorporation of serine residues can enhance the stability of the linker in aqueous solutions through the formation of hydrogen bonds with water molecules, thereby reducing unfavorable interactions between the linker and the protein moieties. igem.orgharvard.edu

Examples of commonly used flexible linkers include repeating sequences such as (Gly-Gly-Gly-Gly-Ser)n, where the copy number 'n' can be adjusted to optimize the linker length for specific applications. polyplus-sartorius.comigem.org Glycine-rich linkers, such as (Gly)8, are also known for their flexibility and ability to increase the accessibility of an epitope to antibodies. biosyn.com

The flexibility of glycine-serine linkers is a key characteristic that makes them suitable for connecting protein domains. Glycine's unique structure, with a hydrogen atom as its side chain, provides significantly more conformational flexibility compared to other amino acids. iris-biotech.derusselllab.org This allows glycine to reside in parts of protein structures, such as tight turns, that are inaccessible to other residues. russelllab.org

Flexible linkers, often rich in small or hydrophilic amino acids like Glycine and Serine, provide structural flexibility and are used to connect functional domains that benefit from interdomain interactions or movements. igem.org The combination of flexible glycine and hydrophilic serine residues in these linkers helps prevent the formation of secondary structures, reducing the likelihood of the linker interfering with the folding and function of the connected protein domains. researchgate.netigem.orgacs.org

Studies using techniques like Förster resonance energy transfer (FRET) have been employed to quantitatively understand the conformational behavior of Glycine-Serine repeat linkers. researchgate.netacs.orgnih.gov These studies compare experimental FRET efficiencies of proteins linked by different GS sequences to theoretical efficiencies calculated using models like the wormlike chain (WLC) and Gaussian chain (GC) models. researchgate.netacs.orgnih.gov Research has shown that the flexibility of these linkers can be tuned by varying the glycine content. researchgate.netacs.orgnih.gov For instance, linkers with lower glycine content have been observed to exhibit increased stiffness. researchgate.netacs.orgnih.gov

Engineering strategies often involve the use of flexible GS linkers to modulate the interactions between protein domains in fusion proteins. The flexibility and length of the linker directly influence the functional properties of the fusion protein. igem.orgharvard.edu By adjusting the length and composition of GS linkers, engineers can optimize the spatial separation and relative orientation of fused domains, which is crucial for their activity. igem.org

Flexible linkers allow connected domains a certain degree of movement, which can be advantageous for their function. igem.org They can help maintain cooperative inter-domain interactions, contribute to the proper folding of the entire complex, and preserve the biological activity of the original proteins. igem.org In some cases, linkers can even add new active functions. igem.org

The conformational behavior of peptide linkers also impacts the local effective concentrations of protein domains, a critical parameter influencing the oligomeric state of fusion proteins, the affinities of multivalent interactions, and the binding properties of fusions. nih.gov For example, in genetically encoded fluorescent sensor proteins based on FRET, the linker's properties directly affect the energy transfer efficiency. researchgate.netnih.gov

While flexible linkers are widely used, the lack of rigidity can be limiting in applications requiring sufficient separation of protein domains. igem.org In such cases, rigid linkers might be preferred. igem.org However, the ability to tune the flexibility of GS linkers by altering the glycine-to-serine ratio provides a strategy for rational design of multidomain proteins with desired functional properties. researchgate.netacs.orgnih.gov

Conformational Behavior and Flexibility of Serine/Glycine Linkers

Analysis of the Gly-Xxx-Gly-Ser (GXGS) Motif in Proteins

The Gly-Xxx-Gly-Ser (GXGS) motif is a conserved sequence found in various proteins, involved in cellular processes such as cell signaling, protein-protein interactions, and enzymatic activities. ontosight.ai This motif is characterized by a specific arrangement of amino acids: glycine (Gly), followed by any amino acid (Xxx), then glycine (Gly), and finally serine (Ser). ontosight.ai

The GXGS motif is significant due to its structural and functional implications. ontosight.ai It is found in a wide range of proteins across different species, including certain kinases and proteins involved in cell adhesion and migration. ontosight.ai

The presence of glycine residues within the GXGS motif provides structural flexibility to the protein, which can be crucial for conformational changes necessary for protein function. ontosight.ai Glycine's lack of a side chain allows for a wider range of dihedral angles, contributing to the flexibility of the polypeptide backbone. russelllab.org

The serine residue in the GXGS motif often serves as a site for post-translational modifications, such as phosphorylation, which can regulate protein activity. ontosight.ai The variable amino acid at the Xxx position can influence the specificity and affinity of protein interactions. ontosight.ai

While the GXGS motif is distinct, related glycine-containing motifs like GxxxG are known to be involved in transmembrane helix-helix association, highlighting the importance of glycine in mediating protein interactions and structure within membranes. nih.govresearchgate.netresearchgate.netacs.org These motifs, often found in transmembrane domains, can form "glycine patches" that contribute to the packing and dimerization of helices. researchgate.netresearchgate.netplos.org

The GXGS motif plays a functional role in various cellular processes, including enzyme catalysis and signaling. ontosight.ai In certain kinases, the GXGS motif is involved in substrate recognition and catalytic activity. ontosight.ai

The GXGS motif is reminiscent of the fingerprint region of the Rossmann fold, a conserved structural motif found in classical nicotinamide (B372718) nucleotide-binding proteins. nih.gov In some NAD+-requiring enzymes, such as those in glycoside hydrolase family 4 (GHF4), the GXGS motif located near the N-termini has been shown to be important for NAD+ binding and enzymatic activity. nih.govfu-berlin.de Mutations within this motif can significantly affect NAD+ binding affinity. nih.gov

The GXGS motif's involvement in signaling is also noted, as it is found in proteins involved in cell signaling pathways. ontosight.ai The serine residue within the motif can be a target for phosphorylation, a key mechanism in signal transduction. ontosight.ai

Structural Implications of Glycine and Serine Residues in the GXGS Motif

Role of Serine-Glycine in Silk Protein Structure and Assembly

Silk proteins, such as fibroin, are rich in repetitive sequences often containing glycine, alanine (B10760859), and serine. These amino acids, with their small side chains, are crucial for the formation of the characteristic beta-pleated sheet structure of silk fibroin. libretexts.org While alanine contributes to the rigidity and stability of these sheets, serine is proposed to play a role in modulating hydrophobicity, which is important for the supramolecular assembly of silk fibers, preventing random precipitation. researchgate.net

The primary structure of Bombyx mori silk fibroin, for instance, primarily consists of glycine (43%), alanine (30%), and serine (12%). nih.gov The crystalline regions of silk fibers contain Gly-X repeats, where X can be alanine, serine, threonine, or valine. nih.gov The presence and arrangement of these amino acids, including serine, influence the structural properties and mechanical characteristics of silk. researchgate.net Studies comparing different silk types, such as eggcase silk, highlight the variability in amino acid composition, with eggcase silk having a high serine and low glycine content compared to other silk types, reflecting functional adaptations for protective egg cases. pnas.org

Interactions of Serine-Glycine Dipeptides with Other Biomolecules

The Ser-Gly dipeptide can engage in various interactions with other biomolecules, influencing molecular recognition and assembly processes.

Hydrogen Bonding Patterns in Serine-Glycine Dipeptide Structures

Hydrogen bonding is a fundamental interaction governing peptide structure. In dipeptide structures, hydrogen bonds involving the N-terminal amino groups and C-terminal carboxylate groups are dominant, forming head-to-tail chains. researchgate.net The crystal structures of unprotected, zwitterionic dipeptides reveal distinct aggregation patterns based on the symmetry of these chains and the type of amide hydrogen bonding. researchgate.net

For serine-containing peptides, the hydroxyl group of the serine side chain can participate in additional intramolecular hydrogen bonds, acting as both a proton donor and acceptor. pnas.org These interactions can occur with the amino group, carboxyl group, or the non-bonding electron pair at the oxygen atom of the hydroxyl group. pnas.org These additional interactions contribute to a richer conformational space for serine compared to amino acids with nonpolar side chains. pnas.org Specific hydrogen bonding patterns, such as those observed in serine-proline turns, involve the serine hydroxyl group forming hydrogen bonds with main-chain amide protons, creating characteristic hydrogen-bonded rings. sciforum.netnih.gov

Non-Covalent Interactions of Serine-Glycine with Polyhedral Carboranes

Studies investigating the non-covalent interactions between polyhedral carboranes and biomolecules have shown that carboranes can interact with amino acids and peptides, including the Gly-Ser dipeptide. nih.govresearchgate.netcapes.gov.bracs.org The dominant interaction observed is the formation of unconventional proton-hydride hydrogen bonds, also known as dihydrogen bonds, between the hydrogen atoms of the carborane and protic hydrogen atoms in biomolecules. nih.govresearchgate.netacs.org

Molecular dynamics simulations and quantum chemical calculations have demonstrated that the Gly-Ser dipeptide can form significant interactions with carboranes like 1-carba-closo-dodecaborane (CB(11)H(12))⁻. nih.govresearchgate.netcapes.gov.br These dihydrogen bonds are characterized by short distances between hydrogen atoms and contribute to the total stabilization energy of the carborane-biomolecule complex. nih.govresearchgate.net The interaction strength can be influenced by geometrical constraints, and carboranes tend to form these bonds preferably with hydrogen atoms on their lower hemisphere. nih.govresearchgate.net The interaction with the Gly-Ser dipeptide was found to contribute to a relatively large stabilization energy, approximately 15 kcal mol⁻¹, comparable to interactions with amino acids like arginine. nih.govresearchgate.netcapes.gov.br

Serine-Glycine Repeats in Proteoglycan Core Proteins (e.g., Serglycin)

Serine-glycine dipeptide repeats are a characteristic feature of the core proteins of certain proteoglycans, notably serglycin. nih.govembrn.eufrontiersin.orgrndsystems.comoup.com Serglycin is a small proteoglycan primarily found in hematopoietic cells and endothelial cells, and it is currently the only known intracellular proteoglycan. embrn.eurndsystems.comwikipedia.org

The core protein of human serglycin contains a region with serine-glycine dipeptide repeats, which serve as the primary attachment sites for glycosaminoglycan (GAG) chains. embrn.eufrontiersin.orgrndsystems.comoup.com In humans, the core protein has 158 amino acid residues and contains eight serine/glycine repeats. frontiersin.org Each serine residue within this repeat region is a potential site for O-glycosylation, where various types of GAG chains, such as chondroitin (B13769445) sulfate (B86663) or heparin, are attached. nih.govembrn.eufrontiersin.orgrndsystems.comoup.com The specific type and sulfation pattern of the attached GAG chains can vary depending on the cell type and differentiation stage. nih.govfrontiersin.orgrndsystems.com

Serglycin plays crucial roles in the intracellular storage and secretion of various bioactive molecules, including proteases, chemokines, and cytokines, by binding to them within secretory granules. nih.govembrn.eufrontiersin.orgrndsystems.com The highly negatively charged GAG chains attached to the serine-glycine repeats are essential for these interactions and for the proper packaging and retention of granule contents. embrn.eurndsystems.com

Serine-Glycine in Enzymatic Recognition and Substrate Specificity

The presence of serine and glycine residues within peptide sequences can influence their recognition and cleavage by enzymes, particularly serine proteases.

Specificity of Serine Proteases for Serine-Glycine Containing Sequences

Serine proteases are a class of enzymes that cleave peptide bonds using a catalytic triad (B1167595) that includes a serine residue. nih.govpurdue.edu The specificity of serine proteases for their substrates is largely determined by the interaction between the amino acid side chains of the substrate and the binding pockets (S1, S1', etc.) on the enzyme. purdue.edu The residue immediately preceding the cleavage site in the substrate (P1) is a major determinant of this specificity, binding to the S1 pocket of the protease. purdue.edu

While the S1 pocket primarily dictates specificity for residues like arginine, lysine, or large hydrophobic amino acids depending on the protease (e.g., trypsin, plasmin, chymotrypsin), the sequence context around the cleavage site, including residues at P2, P3, and P4, also influences recognition and cleavage efficiency. sinica.edu.twpnas.org

Influence of Glycine Residues on Enzyme Active Site Flexibility

Glycine (Gly) is unique among amino acids due to its side chain consisting solely of a hydrogen atom. rsc.orgkhanacademy.org This minimal side chain imparts exceptional conformational freedom to the polypeptide backbone, allowing for greater flexibility compared to other amino acids. rsc.orgkhanacademy.orgresearchgate.netresearchgate.net This inherent flexibility of glycine residues plays a crucial role in the structure and function of enzymes, particularly within their active sites. rsc.orgportlandpress.comnih.gov

Enzyme active sites often contain loops or regions that undergo conformational changes during substrate binding and catalysis. portlandpress.comresearchgate.netnih.gov The presence of glycine residues in these regions can provide the necessary flexibility for these dynamic processes to occur efficiently. portlandpress.comnih.govnih.gov Research has shown that glycine residues contribute to the flexibility of loops associated with enzymatic catalysis. portlandpress.comresearchgate.netnih.gov

For instance, studies on porcine pepsin, an aspartic proteinase, have highlighted the importance of glycine-76 in the flexibility of an active-site loop (residues 71-80). portlandpress.comresearchgate.netnih.gov This loop, also referred to as a "flap," changes its position upon substrate binding. portlandpress.comresearchgate.netnih.gov Site-directed mutagenesis studies where glycine-76 was replaced with residues like alanine (A), valine (V), or serine (S) demonstrated that these substitutions, which increase conformational restriction, resulted in lower catalytic efficiency and slower activation of the enzyme. portlandpress.comresearchgate.netnih.gov This was attributed to a decrease in the flap's flexibility, impacting substrate alignment and flap conformation, and thus highlighting that flap flexibility is essential for efficient catalytic and activation processes. portlandpress.comresearchgate.netnih.gov

Analysis of the refined structures of various enzymes has revealed that active site regions are often enriched in G-X-Y or Y-X-G oligopeptides, where X and Y are typically small, low-polarity residues. nih.govresearchgate.net The prevalence of glycine in these motifs suggests its role in providing the flexibility required for enzyme active sites to undergo conformational changes necessary for their function. nih.gov

Studies on glycine-serine linkers in engineered multidomain proteins further support the role of these residues in providing flexibility. nih.govacs.org These linkers, composed of repeats of glycine and serine, are designed to be flexible and hydrophilic to prevent interference with protein domain folding and function. nih.govacs.org While these linkers are longer than a simple this compound dipeptide, they illustrate how the combination of glycine's flexibility and serine's properties can be utilized to achieve desired conformational characteristics in a polypeptide chain.

Although direct data tables specifically quantifying the influence of the this compound dipeptide on enzyme active site flexibility were not found, the general principles regarding glycine's role in flexibility, supported by studies on enzymes like pepsin and on glycine-serine linkers, provide a strong basis for understanding the potential influence of this compound motifs.

Research Findings on Glycine's Role in Flexibility

Enzyme/Peptide ContextGlycine Position/ContextObserved Effect on FlexibilityFunctional ImpactSource
Porcine Pepsin Active Site LoopGlycine-76Contributes to loop (flap) flexibilityEssential for efficient catalysis and activation portlandpress.comresearchgate.netnih.gov
Various Enzyme Active SitesG-X-Y or Y-X-G oligopeptidesProvides necessary flexibility for conformation changesSuggested motif for active site formation nih.govresearchgate.net
Glycine-Serine Linkers (Engineered)Repeats of Glycine and SerineProvides flexibility to polypeptide chainPrevents interference with protein domain folding nih.govacs.org
Transmembrane Helix PeptidesGlycine residuesAugment flexibilityCould play crucial roles in peptide function researchgate.net

This table summarizes research findings illustrating how glycine residues, often in conjunction with other amino acids like serine, contribute to flexibility in various protein and peptide contexts, including enzyme active sites.

Advanced Analytical and Computational Methodologies for Serine Glycine Research

Spectroscopic Techniques for Structural Elucidation

The investigation of the dipeptide Ser-Gly and peptides incorporating this sequence relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the structural and dynamic properties of these molecules in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of this compound containing peptides at an atomic level. Both solution-state and solid-state NMR techniques are employed to study these peptides under different conditions.

In solution-state NMR , peptides are typically dissolved in an appropriate solvent, allowing for the study of their structure and dynamics in a hydrated environment. Two-dimensional (2D) ¹H-¹⁵N heteronuclear single quantum correlation (HSQC) spectra are instrumental in assigning backbone resonances. helixchrom.com For instance, in studies of antimicrobial peptides containing this compound motifs, significant spectral overlap can be observed, particularly in the C-terminal regions, while the N-terminal amino acids may show distinct chemical shifts. helixchrom.com Three-dimensional (3D) ¹⁵N-edited NOESY-HSQC experiments are also utilized to generate distance restraints, which are crucial for structure calculation. helixchrom.com

Solid-state NMR (ssNMR) is particularly valuable for studying this compound containing peptides in more rigid or crystalline states, such as in amyloid fibrils or silk-like materials. chromatographyonline.com Techniques like magic-angle spinning (MAS) are essential to average out anisotropic interactions and obtain high-resolution spectra. nih.gov For example, ssNMR has been used to study stable-isotope labeled model peptides of silk crystalline fractions, such as (Ala–Gly–Ser–Gly–Ala–Gly)₅, revealing details about their lamellar structure. chromatographyonline.com Furthermore, advanced ssNMR experiments, like 3D ¹⁵N–¹H dipolar coupling/¹H chemical shift anisotropy (CSA) correlation, can provide information on the relative orientation of different parts of the molecule. chromatographyonline.com Rotational-echo double resonance (REDOR) is another ssNMR technique that helps in determining intramolecular and intermolecular distance restraints by reintroducing heteronuclear dipolar coupling. chromatographyonline.com

NMR Technique Application for this compound Research Information Obtained Reference
Solution ¹H-¹⁵N HSQCBackbone resonance assignment in solutionChemical shifts of backbone protons and nitrogen helixchrom.com
Solution 3D ¹⁵N-NOESY-HSQCGeneration of distance restraintsThrough-space proximities between protons helixchrom.com
Solid-State MAS NMRStructural analysis of crystalline or aggregated peptidesHigh-resolution spectra of solid samples, chemical shifts chromatographyonline.comnih.gov
Solid-State REDORMeasurement of intramolecular and intermolecular distancesHeteronuclear dipolar coupling information chromatographyonline.com
Solid-State 3D CorrelationDetermination of relative tensor orientationsOrientation between N-H dipolar coupling and H CSA chromatographyonline.com

Vibrational Spectroscopies: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the molecular vibrations and are sensitive to the secondary structure of peptides.

FTIR spectroscopy has been used to study glycine (B1666218) and serine, the constituent amino acids of this compound. nih.gov The FTIR spectra of glycine and serine show distinct peaks in the 3999–500 cm⁻¹ range, which arise from fundamental vibrations and combination bands. nih.gov In studies of peptides, the amide I band (1600–1700 cm⁻¹) is particularly informative for secondary structure analysis.

Raman spectroscopy , and its surface-enhanced variant (SERS), is another powerful tool. In SERS, the Raman signal of molecules adsorbed on a metal surface is greatly enhanced. nih.gov Studies on peptides containing glycine have shown strong bands around 930 cm⁻¹ and 1390 cm⁻¹, which are assigned to the C-COO⁻ stretching and COO⁻ symmetric stretching vibrations, respectively. nih.gov First-principles calculations have been used to investigate the surface-enhanced Raman scattering (SERS) effect of glycine on diamond surfaces, showing that the characteristic peaks related to the carboxyl and amino groups can be enhanced more than 200 times. hplc.eu The Raman spectra of glycine crystals doped with other molecules have also been analyzed, showing characteristic stretching vibrations of the CH₂ group around 2963-3007 cm⁻¹. helixchrom.com

Vibrational Mode Typical Wavenumber (cm⁻¹) Assignment Reference
C-COO⁻ stretch~930Carboxylate stretching vibration nih.gov
COO⁻ symmetric stretch~1390Symmetric carboxylate stretching nih.gov
Amide I1600-1700C=O stretching of the peptide backboneGeneral knowledge
CH₂ symmetric stretch~2963-2973Symmetric stretching of methylene (B1212753) group helixchrom.com
CH₂ antisymmetric stretch~2999-3007Antisymmetric stretching of methylene group helixchrom.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid evaluation of the secondary structure of peptides and proteins in solution. shodex.comgoogle.com It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. tjpr.org Since all amino acids except glycine are chiral, peptides containing this compound have distinct CD spectra.

CD has been used to estimate the secondary structure composition of synthetic peptides containing the this compound sequence. For example, in a study of a synthetic inhibitory peptide, CD analysis estimated the peptide to be composed of approximately 30% alpha-helix, with the remainder being random coil and one beta-turn. helixchrom.com The shape of the CD spectrum provides a signature for different secondary structure elements like α-helices, β-sheets, and random coils. google.com This allows for the monitoring of conformational changes due to factors like ligand binding or changes in the environment. mdpi.com

Fluorescence Resonance Energy Transfer (FRET) for Conformational Dynamics

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique used to measure distances between two fluorophores, typically a donor and an acceptor, on the nanometer scale. It is particularly useful for studying the conformational dynamics of flexible peptides and linkers, such as those composed of Serine-Glycine repeats. acs.orgsigmaaldrich.com

In a typical FRET experiment involving this compound linkers, the linker is placed between two fluorescent proteins, such as Enhanced Cyan Fluorescent Protein (ECFP) as the donor and Enhanced Yellow Fluorescent Protein (EYFP) as the acceptor. sigmaaldrich.com The efficiency of energy transfer from the donor to the acceptor is dependent on the distance between them, which in turn is determined by the length and stiffness of the this compound linker. acs.org

Studies have shown that FRET efficiency decreases with increasing linker length and is also influenced by the glycine content of the linker. sigmaaldrich.com Linkers with a lower glycine content tend to be stiffer, resulting in lower FRET efficiency. sigmaaldrich.com By comparing experimentally determined FRET efficiencies with theoretical models like the Worm-Like Chain (WLC) model, researchers can obtain quantitative insights into the conformational properties and stiffness of this compound linkers. acs.orgsigmaaldrich.com FRET has also been employed to study the conformational changes in receptor domains upon glycine binding. mtc-usa.com

High-Resolution Separation and Detection Methods

The analysis of this compound dipeptides and related compounds in complex mixtures often requires high-resolution separation techniques coupled with sensitive detection methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone in this regard.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of dipeptides like this compound. helixchrom.comacs.org Due to the polar nature of amino acids and small peptides, various HPLC modes and detection strategies are employed.

Reversed-Phase (RP-HPLC) is a common approach, often using C18 columns. shodex.com However, underivatized amino acids and dipeptides may show limited retention. To overcome this, ion-pairing reagents can be added to the mobile phase, or pre-column derivatization can be performed. helixchrom.com Derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or phenyl isothiocyanate (PITC) introduces a chromophore or fluorophore, enhancing detection by UV or fluorescence detectors. helixchrom.commdpi.com

Mixed-Mode Chromatography , combining reversed-phase and cation-exchange mechanisms, allows for the analysis of underivatized amino acids and dipeptides without the need for ion-pairing reagents. helixchrom.comacs.org Core-shell columns in mixed-mode can provide very fast separations, retaining and separating Ser, Gly, and other amino acids in a few minutes. helixchrom.comgoogle.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is another suitable technique for retaining polar compounds like dipeptides. nih.gov

Detection Methods coupled with HPLC for this compound analysis include:

UV-Visible Detection: Often used, especially after derivatization to enhance absorbance. helixchrom.com

Fluorescence Detection: Provides high sensitivity and selectivity, particularly after derivatization with fluorescent tags like OPA. mdpi.com

Evaporative Light Scattering Detection (ELSD): A universal detection method that can be used for underivatized analytes. helixchrom.com

Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, providing mass-to-charge ratio information that aids in the definitive identification of dipeptides. chromatographyonline.comnih.govmtc-usa.com Tandem mass spectrometry (MS/MS) can further provide structural information for sequencing. chromatographyonline.com

HPLC Mode Column Type Derivatization/Detection Application Reference
Reversed-Phase (RP)C18PITC / UV (254 nm)Analysis of amino acids and dipeptides in injections helixchrom.com
Reversed-Phase (RP)C18OPA / FluorescenceAmino acid analysis in plant samples mdpi.com
Mixed-Mode (RP/Cation-Exchange)Core-shellELSD / MSFast analysis of underivatized amino acids helixchrom.comacs.org
HILICSilica HydrideMass SpectrometrySeparation of hydrophilic and hydrophobic peptides
Ion-Pair RPODSUV DetectionAnalysis of histidine-containing dipeptides sigmaaldrich.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS)

Mass spectrometry (MS) is a cornerstone analytical technique for identifying and quantifying molecules by measuring their mass-to-charge ratio (m/z). pearson.com When coupled with liquid chromatography (LC) for separation, the resulting LC-MS/MS systems provide high sensitivity and specificity for analyzing complex mixtures like biological samples. eastport.cznih.gov

In the analysis of this compound, MS provides the molecular weight of the dipeptide. Tandem mass spectrometry (MS/MS) goes a step further by isolating the this compound ion, fragmenting it, and analyzing the resulting product ions. This fragmentation pattern provides structural information, confirming the amino acid sequence. annualreviews.org For instance, under negative ionization mode, this compound ([M-H]⁻) with a mass of approximately 161.0563 Da has been observed. nih.gov The fragmentation of peptides in MS/MS typically occurs at the peptide bonds, generating specific ion series (e.g., b- and y-ions) that are characteristic of the amino acid sequence. boku.ac.at

High-performance liquid chromatography with online electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) has proven to be a highly sensitive and selective method for the quantitative analysis of dipeptides. mdpi.com This technique can achieve detection limits in the femtomolar range, making it suitable for identifying trace levels of dipeptides in biological samples. mdpi.com

Capillary Electrophoresis (CE) Coupled with Laser-Induced Fluorescence (LIF)

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge and size. sciex.comresearchgate.net For compounds like amino acids and peptides that lack a native chromophore for UV detection, derivatization with a fluorescent dye followed by laser-induced fluorescence (LIF) detection provides exceptional sensitivity. nih.govresearchgate.net

CE-LIF methods have been developed for the sensitive analysis of amino acids and dipeptides. rsc.orgresearchgate.net The process typically involves labeling the primary amine group of this compound with a fluorescent tag. researchgate.net This allows for the detection of minute quantities, often reaching picomolar or even lower concentrations. rsc.orgacs.org The high separation efficiency of CE can resolve complex mixtures of amino acids and small peptides, making it a powerful tool for their determination in various matrices, including biological fluids and extraterrestrial samples. researchgate.netacs.orgnasa.gov For instance, CE-LIF has been successfully used for the quantitative analysis of amino acids in human plasma and for detecting amino acids in hypersaline samples. researchgate.netacs.org

Isotopic Dilution Strategies for Quantitative Analysis of Amino Acids

Isotope dilution mass spectrometry (ID-MS) is considered a gold standard for highly accurate and precise quantitative analysis. biosynth.comiaea.org This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C or ¹⁵N-labeled this compound) to the sample as an internal standard. mdpi.comnih.gov

Because the stable isotope-labeled standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. nih.gov The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard. biosynth.com This approach corrects for sample loss during preparation and instrumental variability, leading to highly reliable and reproducible quantitative data. nih.govnist.gov Isotope dilution strategies have been successfully applied to the quantitative determination of amino acids like serine and glycine in various biological fluids, including human plasma. nih.govcabidigitallibrary.orgresearchgate.net

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable insights into the molecular properties and behavior of peptides like this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. raa-journal.orgjchemlett.com It is widely employed to calculate molecular geometries, vibrational frequencies, and interaction energies with high reliability. aanda.org For this compound, DFT calculations can be used to determine its most stable three-dimensional structure (conformation), analyze intramolecular hydrogen bonds, and understand its interaction with other molecules. researchgate.netd-nb.info

DFT studies have been used to investigate the formation of serine and glycine, as well as their interactions with other molecules and surfaces. aanda.orgjchemlett.com For example, calculations using the B3LYP functional have been effective in studying potential energy surfaces of reactions involving these amino acids. aanda.org Such calculations can also predict spectroscopic properties, like infrared spectra, which can then be compared with experimental data for validation. aanda.org The method is also powerful for exploring how the electronic properties of a molecule, such as the distribution of charges and the energies of molecular orbitals (HOMO/LUMO), influence its reactivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Studies of Serine-Glycine Peptides

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations generate trajectories that reveal the dynamic behavior and conformational flexibility of peptides. nih.govnih.gov

For this compound containing peptides, MD simulations can explore the accessible conformational space, identifying preferred shapes and the transitions between them. nih.govrutgers.edufrontiersin.org These simulations can be performed in a vacuum or, more realistically, in the presence of explicit solvent molecules to understand how the environment affects peptide structure. nih.gov For example, simulations have been used to study the conformational equilibria of dipeptides, revealing the influence of factors like side-chain polarity and intramolecular interactions on the stability of different conformations (e.g., C7eq, C5). nih.govacs.org The results from MD simulations can be compared with experimental data, such as that from NMR spectroscopy, to refine and validate the computational models. nih.gov

Statistical Mechanical Calculations in Peptide Structural Analysis

Statistical mechanics provides the theoretical framework to connect the microscopic properties of molecules, as determined by methods like DFT and MD, to macroscopic thermodynamic properties such as free energy and entropy. nih.gov In the context of peptide structural analysis, statistical mechanical calculations are used to determine the relative populations of different conformational states at equilibrium. researchgate.net

Synthetic Approaches and Bioengineering Applications of Serine Glycine

Chemical Synthesis of Serine-Glycine Dipeptides and Derivatives

The synthesis of Ser-Gly dipeptides and their derivatives is a cornerstone of peptide chemistry, enabling the creation of custom molecules for a wide range of research and therapeutic purposes. These synthetic methods can be broadly categorized into solid-phase and solution-phase strategies, each with distinct advantages and applications.

Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the synthesis of peptides, including those containing the this compound motif. nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support or resin. google.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. google.com

Standard SPPS protocols often employ Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups for the α-amino group of the incoming amino acid. google.com For the this compound sequence, the synthesis would typically involve the coupling of a protected serine residue to a resin-bound glycine (B1666218). Trifunctional amino acids like serine require protection of their side chains to prevent unwanted reactions; in the case of serine, a tert-butyl (tBu) group is commonly used to protect the hydroxyl group. google.com

Challenges in SPPS can arise, particularly with sequences prone to aggregation. sigmaaldrich.com To overcome this, specialized techniques and reagents have been developed. For instance, pseudoproline dipeptides can be incorporated to disrupt the formation of secondary structures that hinder synthetic efficiency. sigmaaldrich.com Microwave-assisted SPPS has also emerged as a method to accelerate coupling and deprotection steps, sometimes even allowing for synthesis without the need for hydroxy side chain protection under aqueous conditions. nih.gov

SPPS Feature Description
Support Insoluble polymer resin (e.g., Polystyrene, PEG) sigmaaldrich.com
Protecting Groups Fmoc or Boc for α-amino groups; side-chain protection for functional amino acids (e.g., tBu for Ser) google.com
Coupling Reagents Carbodiimides (e.g., DIC), phosphonium (B103445) salts (e.g., PyBOP®), or aminium/uronium salts (e.g., HATU) sigmaaldrich.com
Cleavage Acidic cleavage from the resin (e.g., using Trifluoroacetic acid - TFA) biorxiv.org

Solution-Phase Synthetic Strategies

Solution-phase peptide synthesis, while often more labor-intensive in terms of purification, remains a valuable method, particularly for the large-scale synthesis of short peptides and derivatives. ekb.eg In this approach, the coupling reactions and subsequent purifications are carried out in solution.

The synthesis of a this compound dipeptide derivative, such as Z-Ser-Gly-OEt, exemplifies this method. vulcanchem.com Here, a protected L-serine (Z-Ser-OH, where Z is the benzyloxycarbonyl group) is coupled with glycine ethyl ester (Gly-OEt) using a suitable coupling reagent to form the amide bond. vulcanchem.com The protecting groups (Z and OEt) prevent unwanted side reactions and can be selectively removed for further peptide elongation. vulcanchem.com Such protected dipeptides serve as versatile building blocks for the synthesis of more complex peptides. vulcanchem.com

Site-Specific Incorporation of Serine-Glycine into Biologically Active Constructs

The this compound motif is frequently incorporated into larger biomolecules to impart specific properties, such as flexibility or hydrophilicity. This is particularly relevant in the design of glycosylated peptides and fusion proteins.

Synthesis of Glycosyl Dipeptides Featuring Serine-Glycine

Glycosylation, the attachment of sugar moieties to proteins, is a critical post-translational modification that influences protein folding, stability, and function. The chemical synthesis of glycopeptides allows for the creation of homogeneous glycoproteins for research purposes. O-glycosylation often occurs on serine or threonine residues. nih.gov

The synthesis of O-glycosylated peptides typically involves a building block approach, where a glycosylated serine residue is first synthesized and then incorporated into the peptide chain using standard SPPS. nih.gov Enzymatic methods have also been developed, utilizing glycosynthases, which are engineered enzymes that can transfer a sugar moiety to a specific acceptor. nih.gov For example, mutants of Agrobacterium sp. β-glucosidase have been used in the solid-phase synthesis of oligosaccharides and have been shown to accept a resin-bound model glycopeptide containing serine as an acceptor. nih.gov

Design and Synthesis of Serine-Glycine Containing Linkers for Protein Fusion

In protein engineering, linker peptides are used to connect different protein domains to create fusion proteins with combined or novel functionalities. polyplus-sartorius.com Serine-glycine (this compound) repeats are among the most commonly used flexible linkers. genovis.comresearchgate.net The glycine residues provide conformational flexibility, while the serine residues enhance solubility in aqueous environments. researchgate.netgoogle.com

The length and composition of these (Gly-Ser)n linkers can be tailored to control the spacing and relative orientation of the fused domains, which is crucial for their biological activity. polyplus-sartorius.comresearchgate.net For instance, linkers with the formula (Ser-Ser-Ser-Ser-Gly)y have been designed to create fusion proteins with improved solubility and resistance to proteolysis. google.com The synthesis of the genetic material encoding these linkers allows for their production as part of a recombinant fusion protein. The flexibility of these linkers is generally attributed to their unfolded nature, which allows the connected domains to function without significant steric hindrance. researchgate.net

Linker Type Sequence Example Primary Function
Flexible Linker (GGGGS)nProvides conformational freedom to protein domains. polyplus-sartorius.com
Serine-Rich Linker (Ser-Ser-Ser-Ser-Gly)yEnhances solubility and resistance to proteolysis. google.com

Metabolic Engineering for Enhanced Serine and Glycine Production

The efficient production of amino acids is a significant goal of metabolic engineering. Enhancing the cellular production of serine and glycine is crucial not only for their direct use but also because they are precursors for other important biomolecules, including other amino acids like cysteine and one-carbon units for biosynthesis. wikipedia.orgmdpi.com

In many microorganisms, such as E. coli and Corynebacterium glutamicum, L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) through a three-step pathway. wikipedia.orgmdpi.com This pathway involves the enzymes 3-phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PAST), and phosphoserine phosphatase (PSP). mdpi.com Glycine is typically produced from serine in a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT). wikipedia.org

Metabolic engineering strategies to increase serine and glycine yields often involve a combination of approaches:

Overexpression of biosynthetic genes : Increasing the expression of genes like serA (encoding PGDH), serC (encoding PAST), and serB (encoding PSP) can boost the metabolic flux towards serine. mdpi.comasm.org

Deregulation of feedback inhibition : The activity of PGDH is often inhibited by serine. Engineering a feedback-resistant version of this enzyme is a key strategy for overproduction. asm.org

Blocking competing pathways : To prevent the degradation or conversion of serine and glycine into other metabolites, genes for competing pathways can be deleted or their expression can be reduced. For example, deleting the L-serine dehydratase gene (sdaA) prevents the conversion of serine to pyruvate (B1213749). asm.org

Synthetic metabolic pathways : Novel pathways, such as the reductive glycine pathway (rGlyP), are being engineered for the assimilation of C1 compounds (like formate (B1220265) and CO2) into glycine and subsequently into serine. wur.nl

Recent research has demonstrated the successful application of these strategies. For instance, in C. glutamicum, a combination of overexpressing the serine biosynthetic genes, using a feedback-resistant PGDH, and reducing the expression of the gene converting serine to glycine (glyA), along with deleting the serine dehydratase gene, led to significant L-serine accumulation. asm.org Similarly, engineering the "Phosphorylated Pathway of Ser Biosynthesis" (PPSB) in crops like Arabidopsis and maize has been shown to increase the levels of serine and other essential amino acids, thereby enhancing the nutritional value of the plants. nih.gov

Genetic Manipulation of Serine Biosynthetic Pathways in Model Organisms

The biosynthesis of L-serine, a crucial precursor for proteins and numerous other biomolecules, primarily originates from the glycolytic intermediate 3-phosphoglycerate (3-PGA). In many microorganisms and plants, this conversion is accomplished via the phosphorylated pathway of serine biosynthesis (PPSB). This pathway involves three key enzymatic steps:

Oxidation of 3-PGA to 3-phosphohydroxypyruvate, catalyzed by 3-phosphoglycerate dehydrogenase (PGDH), encoded by the serA gene.

Transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine (L-PSP), catalyzed by phosphoserine aminotransferase (PSAT), encoded by the serC gene.

Dephosphorylation of L-PSP to yield L-serine, catalyzed by phosphoserine phosphatase (PSP), encoded by the serB gene.

Metabolic engineering efforts have targeted this pathway in various model organisms to enhance the production of L-serine. A common strategy involves overexpressing the core biosynthetic genes while simultaneously mitigating feedback inhibition and blocking competing degradation pathways.

In the bacterium Escherichia coli, a model prokaryote, significant success has been achieved in L-serine production. mdpi.com Wild-type PGDH is allosterically inhibited by L-serine, creating a major bottleneck for overproduction. To circumvent this, researchers introduced a feedback-resistant mutant of the serA gene (serAfr). mdpi.com Coupling the overexpression of serAfr, serC, and serB with the amplification of phosphoglycerate kinase (pgk) increased the carbon flux from glucose towards L-serine. mdpi.com Further enhancements were made by weakening the pathways that convert L-serine to other compounds. This included deleting genes for L-serine deaminases (sdaA, sdaB), which degrade serine to pyruvate, and introducing a mutation in the glyA gene, which encodes serine hydroxymethyltransferase (SHMT), the enzyme that converts serine to glycine. mdpi.comresearchgate.net Rational engineering of L-serine transport systems to promote export from the cell also contributed to higher yields. mdpi.com These combined strategies led to strains capable of producing over 35 g/L of L-serine in fed-batch fermentation. mdpi.com

Similar approaches have been applied to Corynebacterium glutamicum, an industrially important bacterium. asm.org Key modifications included overexpressing a feedback-insensitive serA gene alongside serC and serB. asm.org Crucially, production was only significantly boosted when competing pathways were addressed. This involved deleting the L-serine dehydratase gene (sdaA) and, importantly, reducing the expression of the glyA gene to limit the conversion of serine to glycine. asm.org This combination of genetic changes enabled the accumulation of up to 86 mM L-serine. asm.org

Table 1: Genetic Modifications in Model Organisms for Enhanced L-Serine Production

Organism Genetic Modification Outcome Reference
Escherichia coli Overexpression of feedback-resistant serAfr, serC, serB, and pgk. Deletion of sdaA and sdaB. Mutation of glyA. Engineering of transport systems. Production of 35 g/L L-serine with a productivity of 0.98 g/L/h. mdpi.com
Corynebacterium glutamicum Overexpression of feedback-insensitive serA, serC, and serB. Deletion of sdaA. Reduced expression of glyA. Accumulation of up to 86 mM L-serine. asm.org
Arabidopsis thaliana Overexpression of PGDH1, PSAT1, and PSP1. Increased levels of serine, essential amino acids, protein, and starch. nih.gov

| Maize (Zea mays) | Overexpression of AtPGDH1 (from Arabidopsis). | Higher protein levels and an increased nitrogen/carbon ratio. | nih.gov |

Engineering the Reductive Glycine Pathway for Carbon Assimilation

A novel and highly efficient synthetic metabolic route, the reductive glycine pathway (rGlyP), has been designed and engineered for the assimilation of one-carbon (C1) compounds like formate and methanol (B129727). oist.jpresearchgate.netnih.gov This pathway is particularly attractive for biotechnology as it offers a means to convert sustainable C1 feedstocks into more complex molecules. The core of the rGlyP reverses the direction of the native glycine cleavage/synthase system (GCS). acs.org

The pathway can be described in three main stages: acs.orgwur.nl

C1 Activation: Formate is activated by ligating it to the cofactor tetrahydrofolate (THF), forming formyl-THF. This step requires one molecule of ATP.

Glycine Synthesis: Formyl-THF is reduced to 5,10-methylene-THF. The GCS then catalyzes the key reaction: the condensation of 5,10-methylene-THF with carbon dioxide (CO2) and ammonia (B1221849) (NH3) to produce the C2 amino acid glycine. This reductive step utilizes NADH. acs.orgwur.nl

Serine Synthesis: Glycine is then converted to the C3 amino acid serine by serine hydroxymethyltransferase (SHMT), which condenses glycine with a second molecule of 5,10-methylene-THF. acs.org

The resulting serine can be deaminated to pyruvate, a key intermediate in central metabolism, allowing it to support cell growth and the production of other biomolecules. wur.nl The entire pathway from formate to pyruvate is highly ATP-efficient. wur.nl

Successful implementation of the rGlyP has been demonstrated in E. coli. oist.jpacs.org By introducing the necessary metabolic modules sequentially into the genome, researchers engineered a strain capable of satisfying all of its glycine and serine requirements through the assimilation of formate and CO2. acs.org The initial engineered strain exhibited slow growth on formate, but subsequent laboratory evolution significantly improved performance, reducing the doubling time from ~70 hours to less than 6 hours and increasing the biomass yield. oist.jp By adding a methanol dehydrogenase module, the evolved strain also gained the ability to grow on methanol. oist.jp

The rGlyP has also been engineered in other organisms, such as the bioplastic-producer Cupriavidus necator, demonstrating its flexibility as a "plug-and-play" tool for C1 assimilation. oist.jpwur.nl Furthermore, the core module of the pathway, converting formate to glycine, has been demonstrated in yeast (Saccharomyces cerevisiae), and cell-free biocatalytic systems have been developed to synthesize serine and glycine from formate and bicarbonate. wur.nlacs.org These studies underscore the potential of the rGlyP to be implemented across various hosts, paving the way for a more sustainable bio-economy based on C1 feedstocks. oist.jpnih.gov

Table 2: Key Features of the Engineered Reductive Glycine Pathway (rGlyP)

Feature Description Reference
Principle A synthetic pathway for aerobic assimilation of C1 compounds (e.g., formate, methanol) into central metabolism. oist.jpresearchgate.net
Core Reaction Reductive synthesis of glycine from 5,10-methylene-THF, CO2, and NH3, catalyzed by the glycine cleavage/synthase system (GCS). acs.orgwur.nl
Key Products The pathway first produces glycine, which is then converted to serine. Serine can be further assimilated into pyruvate. acs.orgwur.nl
Model Organism Escherichia coli has been engineered for growth on formate and methanol via the rGlyP. oist.jpacs.org
Engineering Strategy Modular introduction of native and foreign genes to establish the pathway, followed by adaptive laboratory evolution to optimize flux and growth. oist.jpacs.org

| Efficiency | Considered a highly ATP-efficient route for C1 assimilation under aerobic conditions. | nih.govwur.nl |

Table 3: Compound Names Mentioned in the Article

Compound Name
3-phosphoglycerate (3-PGA)
3-phosphohydroxypyruvate
Acetyl-phosphate
Acetyl-CoA
Alanine (B10760859)
Ammonia
ATP
Carbon dioxide (CO2)
Formate
Formyl-THF
Glucose
Glycerate
Glycine
Glyoxylate
Hydroxypyruvate
Isoleucine
L-serine
Leucine
Lysine
Methanol
Methionine
5,10-methylene-tetrahydrofolate (5,10-methylene-THF)
NADH
O-phospho-L-serine (L-PSP)
Phenylalanine
Pyruvate
Serine
Starch
Tetrahydrofolate (THF)

Q & A

What are the recommended methods for synthesizing and characterizing Ser-Gly peptides in academic research?

This compound peptides are typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. For characterization, high-performance liquid chromatography (HPLC) is used to purify the product, followed by mass spectrometry (MS) to confirm molecular weight. Circular dichroism (CD) spectroscopy can assess secondary structure in solution, while nuclear magnetic resonance (NMR) provides atomic-level conformational details . Researchers should optimize reaction conditions (e.g., coupling reagents, resin selection) to minimize incomplete sequences or side reactions.

How can researchers ensure the reproducibility of this compound peptide dynamics studies?

Reproducibility requires strict adherence to protocols for sample preparation (e.g., buffer composition, temperature control) and instrumentation calibration (e.g., fluorescence spectrometers). Open-access sharing of raw data (e.g., fluorescence decay curves) and detailed methodology in publications allows independent validation. Implementing negative controls, such as unlabeled peptides, helps isolate experimental artifacts .

What strategies resolve contradictory data on this compound conformational dynamics from fluorescence spectroscopy versus molecular dynamics (MD) simulations?

Contradictions often arise from differences in timescales or environmental conditions. Cross-validation strategies include:

  • Using time-resolved fluorescence to align experimental lifetimes with MD trajectory timescales.
  • Adjusting simulation parameters (e.g., force fields) to match solvent effects observed experimentally.
  • Combining multiple techniques (e.g., NMR for static structures, fluorescence for dynamics) to triangulate results .

How should experiments be designed to study this compound’s environmental responsiveness to pH and temperature?

Design a factorial experiment varying pH (3–10) and temperature (4–37°C). Use techniques like:

  • FTIR spectroscopy to monitor amide bond vibrations under different conditions.
  • Dynamic light scattering (DLS) to assess aggregation states.
  • Differential scanning calorimetry (DSC) for thermal stability profiles. Include triplicate runs and buffer-only controls to isolate peptide-specific effects .

What statistical approaches are appropriate for analyzing fluorescence decay data in this compound conformer studies?

Time-resolved fluorescence decay is modeled using multi-exponential fitting (e.g., I(t)=αiet/τiI(t) = \sum \alpha_i e^{-t/\tau_i}), where τi\tau_i represents lifetimes of sub-populations. Software like FLIMfit or GlobalsWE implements maximum entropy or nonlinear least-squares algorithms. Bootstrap resampling quantifies uncertainty in lifetime components .

What are critical considerations when selecting fluorescent tags for this compound FRET studies?

Choose donor-acceptor pairs (e.g., naphthyl-alanine/dansyl) with:

  • Spectral overlap : Optimal Förster radius (R0R_0) for energy transfer.
  • Photostability : Minimize bleaching during prolonged imaging.
  • Minimal steric interference : Verify via control experiments that tags do not perturb this compound’s flexibility .

How can meta-analysis frameworks consolidate disparate findings on this compound’s role in protein flexibility?

Conduct a systematic review using PRISMA guidelines:

  • Define inclusion criteria (e.g., studies using this compound linkers in protein engineering).
  • Extract data on flexibility metrics (e.g., B-factors, MD persistence lengths).
  • Use random-effects models to account for heterogeneity across experimental setups. Tools like RevMan or R’s metafor package facilitate statistical synthesis .

What ethical guidelines apply to handling synthetic this compound peptides in laboratories?

Follow institutional biosafety protocols for:

  • Waste disposal : Use designated containers for peptide-contaminated materials.
  • Contamination prevention : Use PPE (gloves, lab coats) and dedicate equipment to peptide work.
  • Data integrity : Disclose all modifications (e.g., PEGylation) that might influence biological activity .

How should computational force fields be validated against experimental this compound data?

Validate MD force fields (e.g., CHARMM, AMBER) by comparing simulated properties with experimental benchmarks:

  • NMR scalar couplings for backbone dihedral angles.
  • CD spectra for secondary structure populations.
  • Adjust torsion potentials or solvation parameters iteratively to minimize discrepancies .

Which databases and academic resources are recommended for this compound literature reviews?

Prioritize:

  • PubMed/PMC : For primary studies on peptide synthesis and biophysics.
  • Google Scholar : Use advanced search operators (e.g., "this compound" AND "conformational dynamics") to locate niche studies.
  • UniProt : To identify natural proteins containing this compound repeats. Avoid unreliable commercial databases (e.g., BenchChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.